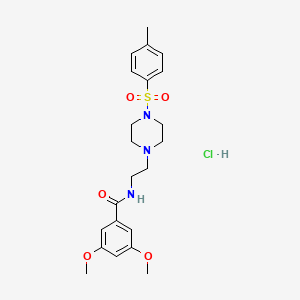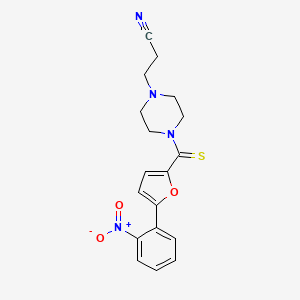
3-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a chemical compound with the molecular formula C18H18N4O3S . This compound belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a furan ring that is substituted at the 2-position with an anilide . The molecular weight of this compound is 370.43 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 370.43 . Additional physical and chemical properties such as melting point, boiling point, and density are not explicitly detailed in the available resources .Aplicaciones Científicas De Investigación
Structural and Computational Analysis
Research has delved into the structural and computational analysis of compounds structurally related to 3-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile. Studies have used methods like semiempirical molecular orbital theory and density functional theory to examine derivatives of similar compounds, helping in understanding their molecular structures and reactivity. This is crucial for comprehending how such compounds interact at the molecular level, which is fundamental in drug design and other scientific applications (Al-Masoudi, Salih, & Al-Soud, 2011).
Synthesis and Chemical Behavior
Researchers have also been focusing on the synthesis of new derivatives and understanding their chemical behavior. Efforts have been made to synthesize and evaluate the biological properties of related compounds, indicating a strong interest in these molecules for potential therapeutic applications. For example, certain derivatives have shown promising antidepressant activities, highlighting the potential of these compounds in medicinal chemistry (Pérez-Silanes et al., 2001). Moreover, synthesis methods have been developed for other analogues, showcasing the adaptability and potential applications of these compounds in various scientific fields (Kumar et al., 2017).
Biological Activities and Applications
A considerable amount of research has been directed towards understanding the biological activities and potential therapeutic applications of compounds similar to this compound. For instance, studies have shown that certain analogues possess anti-TMV (Tobacco mosaic virus) and antimicrobial activities, indicating their potential in plant protection and antimicrobial therapy (Reddy et al., 2013). Furthermore, research into the synthesis of new potent analogues of anti-tuberculosis agents has revealed improved bioavailability and anti-tuberculosis activity, underscoring the relevance of these compounds in addressing global health challenges (Tangallapally et al., 2006).
Propiedades
IUPAC Name |
3-[4-[5-(2-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c19-8-3-9-20-10-12-21(13-11-20)18(26)17-7-6-16(25-17)14-4-1-2-5-15(14)22(23)24/h1-2,4-7H,3,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXPESGLZJQQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2637453.png)
![2-[1-(2-Cyclopropylacetyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2637454.png)
![N-cyclohexyl-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2637456.png)
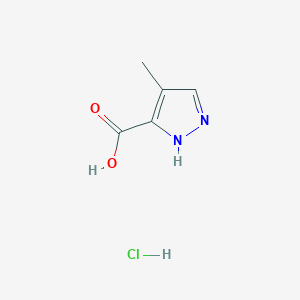
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2637459.png)

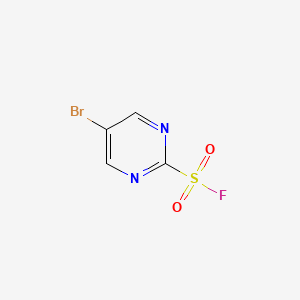

![5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637466.png)
![6-Cyano-2-mercaptobenzo[d]oxazole](/img/structure/B2637467.png)
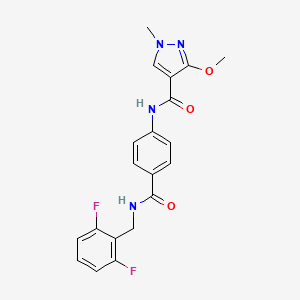
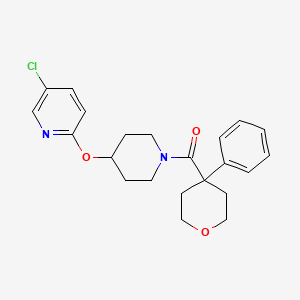
![N-(3-Acetylphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2637472.png)
